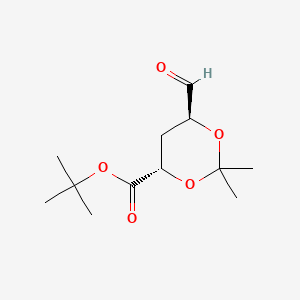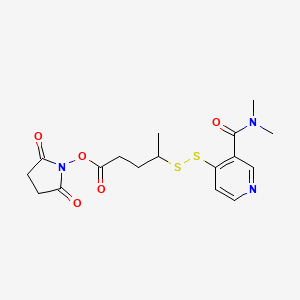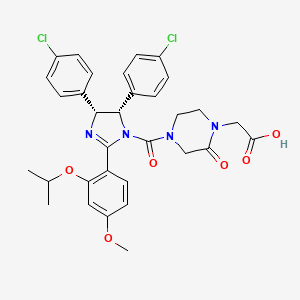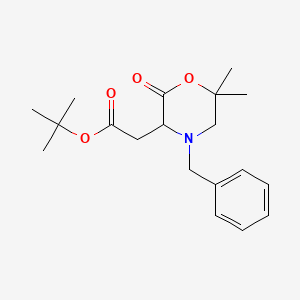
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride is a derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. This compound is characterized by the presence of multiple double bonds in its structure, making it highly unsaturated. It is commonly used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride typically involves the chlorination of docosahexaenoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which react with the carboxylic acid group of DHA to form the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride undergoes various chemical reactions, including:
Oxidation: The multiple double bonds in the compound make it susceptible to oxidation, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the acyl chloride group to an alcohol or other reduced forms.
Substitution: The acyl chloride group can undergo nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Peroxides and epoxides.
Reduction: Alcohols and alkanes.
Substitution: Esters, amides, and thioesters.
科学研究应用
(4Z,7Z,10Z,13Z,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialized materials and as an additive in various products.
作用机制
The mechanism of action of (4Z,7Z,10Z,13,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride involves its interaction with cellular membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also participates in the formation of signaling molecules that regulate various biological processes, including inflammation and cell growth.
相似化合物的比较
Similar Compounds
(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic Acid: The parent compound of (4Z,7Z,10Z,13,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride, known for its role in brain and eye health.
(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoate: A conjugate base of docosahexaenoic acid, involved in various metabolic processes.
Uniqueness
(4Z,7Z,10Z,13,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride is unique due to its high reactivity and ability to form a wide range of derivatives. This makes it a valuable tool in synthetic chemistry and a subject of interest in biological research.
属性
分子式 |
C22H31ClO |
|---|---|
分子量 |
346.9 g/mol |
IUPAC 名称 |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride |
InChI |
InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI 键 |
QUABXVPAILNJRV-KUBAVDMBSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)Cl |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)




![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)


![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)

![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
